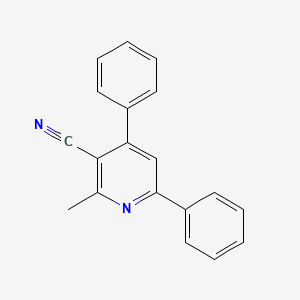

2-Methyl-4,6-diphenylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-4,6-diphenylnicotinonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitrile group (-CN) attached to the pyridine ring, along with two phenyl groups and a methyl group. Pyridine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-diphenylnicotinonitrile typically involves a multi-component reaction. One common method is the four-component reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. This reaction is often carried out in aqueous media using cellulose sulfuric acid as a catalyst . The reaction conditions are mild, and the use of water as a solvent makes the process environmentally friendly. The reaction proceeds efficiently at a temperature of around 60°C, providing high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of catalysts such as β-cyclodextrin has been explored for metal-free synthesis, which offers advantages in terms of cost and environmental impact . Industrial processes may also employ continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4,6-diphenylnicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The phenyl groups and the nitrile group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and other heterocyclic compounds. These products can have significant biological and industrial applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of nicotinonitrile, including 2-methyl-4,6-diphenylnicotinonitrile, exhibit significant anticancer properties. Studies have shown that compounds in this category can inhibit specific kinases involved in cancer cell proliferation. For instance, a study identified a related compound that inhibited MNK1 and MNK2 kinase activity in vitro, suggesting a potential therapeutic role in cancer treatment .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways critical for cell growth and survival. The presence of the phenyl rings is crucial for their biological activity, as they enhance binding affinity to target proteins.

Structural Analysis and Computational Chemistry

Crystallographic Studies

X-ray diffraction studies have confirmed the orthorhombic crystallization of this compound, providing insights into its molecular arrangement and intermolecular interactions . The analysis revealed significant π–π stacking interactions and hydrogen bonding that contribute to the stability of its crystal structure.

Density Functional Theory (DFT) Analysis

Computational methods such as DFT have been employed to predict the electronic properties of the compound. These analyses have highlighted the importance of frontier molecular orbitals in determining the reactivity and stability of the molecule .

Potential Applications in Materials Science

Optoelectronic Devices

The photophysical properties of nicotinonitriles suggest potential applications in optoelectronics. The ability to tune electronic properties through structural modifications allows for the development of materials suitable for organic light-emitting diodes (OLEDs) and fluorescent sensors .

Liquid Crystal Technologies

Due to their unique molecular arrangements and interactions, compounds like this compound may be explored for use in liquid crystal displays (LCDs). Their ability to influence optical properties could lead to advancements in display technologies.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study conducted on various nicotinonitrile derivatives demonstrated that this compound exhibited promising anticancer activity by inhibiting specific kinases involved in tumor growth. This was validated through both in vitro assays and computational docking studies that revealed strong binding interactions with target proteins.

Case Study 2: Structural Analysis

In a detailed crystallographic investigation, researchers utilized X-ray diffraction to elucidate the three-dimensional structure of this compound. The study highlighted key intermolecular interactions that stabilize the crystal lattice, providing essential insights for future drug design efforts.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4,6-diphenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparación Con Compuestos Similares

2-Methyl-4,6-diphenylnicotinonitrile can be compared with other similar pyridine derivatives, such as:

2-Amino-4,6-diphenylnicotinonitrile: This compound has similar structural features but contains an amino group instead of a methyl group.

2-Methoxy-4,6-diphenylnicotinonitrile: This derivative has a methoxy group and is studied for its unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Methyl-4,6-diphenylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, molecular interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with two phenyl groups and a nitrile functional group. Its structural attributes contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, its derivatives have shown efficacy against bacterial strains, indicating potential for development as an antibacterial agent .

Antitumor and Anticancer Activity

The compound has also been investigated for its anticancer properties . Research indicates that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells .

Enzyme Inhibition

Molecular docking studies suggest that this compound interacts significantly with lipoprotein-associated phospholipase A2 (Lp-PLA2), exhibiting strong inhibitory potential. This interaction is crucial as Lp-PLA2 is implicated in various inflammatory diseases .

Case Studies

- In Vitro Studies : A study conducted on MDA-MB-231 breast cancer cells showed that treatment with the compound resulted in a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer therapeutic .

- Antimalarial Activity : In vivo tests on mice indicated that derivatives of this compound possess antimalarial activity, effectively reducing parasitemia levels when administered at appropriate dosages .

Data Tables

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Binding Affinity : The compound's ability to bind to active sites of enzymes such as Lp-PLA2 suggests a competitive inhibition mechanism.

- Cell Cycle Arrest : Its interaction with cellular pathways may lead to cell cycle arrest, contributing to its anticancer effects.

Propiedades

IUPAC Name |

2-methyl-4,6-diphenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-14-18(13-20)17(15-8-4-2-5-9-15)12-19(21-14)16-10-6-3-7-11-16/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMBGTWIHWDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.